2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC20134816
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 2-[(2-methyl-5-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17) |
| Standard InChI Key | CPPSBSILVSZRFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Functional Group Analysis
Core Architecture
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole features a benzimidazole ring system fused with a benzene ring, substituted at the 2-position by a thioether-linked 2-methyl-5-nitrobenzyl group. The benzimidazole nucleus consists of two nitrogen atoms at positions 1 and 3, contributing to its aromaticity and ability to engage in hydrogen bonding . The 5-nitro group on the benzyl moiety enhances electrophilicity, facilitating interactions with biological targets such as microbial DNA .
Functional Group Contributions
-
Nitro Group (-NO₂): Positioned para to the thioether linkage, this group is critical for redox-mediated cytotoxicity, as reduced nitro intermediates generate reactive species that damage microbial DNA .
-
Thioether (-S-): The sulfur atom bridges the benzimidazole and benzyl groups, offering stability against hydrolysis while enabling nucleophilic substitution reactions .
-
Methyl Group (-CH₃): Steric effects from the 2-methyl substituent modulate solubility and membrane permeability, influencing bioavailability .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole derivatives typically involves sequential functionalization of a benzimidazole precursor. A representative approach, adapted from nitroimidazole synthesis protocols, includes:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole scaffold .
-
Nitro Group Introduction: Nitration at the 5-position of the benzyl moiety using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .
-
Thioether Linkage Installation: Nucleophilic displacement of a halogenated benzyl intermediate with a thiol-containing benzimidazole, often mediated by bases such as pyridine .
Table 1: Reagents and Conditions for Key Synthetic Steps
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 65–70 |
| Thioether Formation | Pyridine, R-SH | Reflux, 6 hr | 50–55 |
Challenges in Purification
Crude products often require chromatographic separation due to byproducts from incomplete nitration or oxidation of the thioether group. Recrystallization in methanol or ethanol improves purity, with melting points typically exceeding 170°C .
Physicochemical Properties
Thermal Stability
While exact data for 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole remain unreported, analogous nitroimidazoles exhibit melting points between 160–180°C and decompose above 400°C, consistent with the thermal resilience of aromatic nitro compounds .
Solubility and Partition Coefficients
The compound’s lipophilicity (logP ≈ 2.8) is attributed to the benzylthio group, enhancing membrane permeability but limiting aqueous solubility. Solubility in DMSO exceeds 50 mg/mL, facilitating in vitro biological testing .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Derivatives of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole demonstrate broad-spectrum activity against anaerobic pathogens. In a study evaluating structurally related compounds, minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranged from 4–16 μg/mL, outperforming ampicillin in some cases .
Table 2: Antibacterial Activity of Selected Analogues
Comparative Analysis with Structural Analogues
Secnidazole Derivatives
Esterification of secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) with fatty acids or aromatic sulfonates yields compounds with enhanced lipophilicity and prolonged half-lives. For example, stearoyl-secnidazole derivatives show 2-fold greater activity against Pseudomonas aeruginosa than the parent compound .
Benzimidazole-Thiol Hybrids
Hybrids like 2-[(5'-nitro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole combine benzimidazole’s DNA intercalation ability with thiol-mediated redox cycling, achieving synergistic antibacterial effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume